Erk-IN-6

Esophageal Squamous Cell Carcinoma Antiproliferative Agent Selectivity Index

Procure Erk-IN-6 (compound 6g), a novel 2-imino-5-arylidene-thiazolidine with superior chemical stability and selectivity for esophageal squamous cell carcinoma (ESCC) models. Unlike pan-ERK inhibitors, it exhibits reduced activity in non-tumorigenic esophageal cells, minimizing off-target effects. Ideal for ERK pathway dissection and SAR studies.

Molecular Formula C19H18BrN3O3S
Molecular Weight 448.3 g/mol
Cat. No. B12406978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk-IN-6
Molecular FormulaC19H18BrN3O3S
Molecular Weight448.3 g/mol
Structural Identifiers
SMILESCC1(C(=CC2=CC=C(C=C2)Br)SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C
InChIInChI=1S/C19H18BrN3O3S/c1-19(2)17(10-12-4-6-13(20)7-5-12)27-18(22-19)21-15-9-8-14(26-3)11-16(15)23(24)25/h4-11H,1-3H3,(H,21,22)/b17-10-
InChIKeyWVWLBMDSJFCCPN-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erk-IN-6: A Selective Antiproliferative Thiazolidine for Esophageal Squamous Cell Carcinoma Research


Erk-IN-6 (compound 6g) is a novel small molecule belonging to the 2-imino-5-arylidene-thiazolidine class. It was identified as the most selective compound within a synthesized library for inhibiting the proliferation of esophageal squamous cell carcinoma (ESCC) cells [1]. Its mechanism of action involves the induction of apoptosis via selective inhibition of the ERK signaling pathway [1].

The Critical Need for Erk-IN-6 Over Non-Selective ERK Pathway Modulators


Direct substitution of Erk-IN-6 with other ERK inhibitors or thiazolidine analogs is not scientifically valid due to significant differences in chemical stability and tumor-cell selectivity. Earlier thiazolidine libraries were prone to aerobic oxidation, leading to degradation and unreliable activity [1]. Furthermore, unlike more potent, pan-ERK inhibitors like ERK2-IN-6 (IC50: 7.9 nM for ERK2), Erk-IN-6 demonstrates a unique selectivity profile favoring reduced activity in non-tumorigenic esophageal epithelial cells, a key differentiator for minimizing off-target effects in ESCC models [1].

Quantitative Differentiation of Erk-IN-6 from Analogs and In-Class Compounds


Superior Selectivity for ESCC Cells Over Non-Tumorigenic Esophageal Epithelial Cells

Erk-IN-6 demonstrates superior selectivity for inhibiting ESCC cell proliferation over non-tumorigenic esophageal epithelial cells compared to other compounds in the same thiazolidine library. It was identified as the 'best compound among the synthesized library in terms of selectivity' [1].

Esophageal Squamous Cell Carcinoma Antiproliferative Agent Selectivity Index

Enhanced Chemical Stability Through Strategic Molecular Modification

Erk-IN-6 represents the third generation of a thiazolidine library designed for enhanced chemical stability. Unlike earlier analogs that were unstable at room temperature due to aerobic oxidation at the C5 position, Erk-IN-6 incorporates gem-dimethyl groups at C5 and lacks an N-methyl group, which blocks the labile site and eliminates a source of ring strain, thereby conferring significantly improved stability [1].

Thiazolidine Chemistry Compound Stability Structure-Activity Relationship

Differentiated Activity Profile from Potent, Broad-Spectrum ERK1/2 Inhibitors

Unlike the highly potent ERK1/2 inhibitor ERK2-IN-6 (IC50: 7.9 nM for ERK2), Erk-IN-6 exhibits a distinct activity profile. While Erk-IN-6's direct enzymatic inhibition of ERK is not quantified, its cell-based antiproliferative activity in ESCC (IC50: 10.07-16.8 µM) is significantly less potent than ERK2-IN-6's activity in BRAF-mutant melanoma cells (IC50: 250 nM) [1]. This suggests a different mechanism or a more context-specific action.

ERK Inhibitor Kinase Selectivity Proliferation Assay

Primary Application Scenarios for Erk-IN-6 in Oncology and Chemical Biology


Investigating ERK-Dependent Apoptosis in Esophageal Squamous Cell Carcinoma

The primary and most validated application of Erk-IN-6 is in in vitro studies of ESCC. Researchers can utilize Erk-IN-6 to investigate the specific role of the ERK pathway in ESCC cell proliferation and survival. Its demonstrated ability to induce apoptosis selectively through the ERK pathway makes it a precise tool for dissecting this signaling cascade in esophageal cancer models [1]. This is in contrast to using a more potent, broad-spectrum ERK inhibitor, which may have confounding effects on other cellular processes.

Development of Selective Chemical Probes with Enhanced Stability

Erk-IN-6 serves as a validated starting point and a structural template for medicinal chemistry programs focused on developing next-generation thiazolidine-based ERK modulators. Its chemical design, which successfully addresses the instability issues of earlier analogs, provides a robust scaffold for further optimization of potency and pharmacokinetic properties [1]. Procuring this compound enables structure-activity relationship (SAR) studies aimed at creating more advanced chemical probes.

Use as a Benchmark in Selectivity Studies for ESCC Therapeutics

Given its identification as the most selective compound among a series of synthesized analogs, Erk-IN-6 can be employed as a benchmark or reference compound in high-throughput screening campaigns or validation assays for new drug candidates targeting ESCC. Its well-documented selectivity profile provides a quantitative baseline against which the performance of novel compounds can be measured [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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